molecular formula C17H14N2O2S B2917314 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone CAS No. 356086-52-7

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No. B2917314
CAS RN: 356086-52-7
M. Wt: 310.37
InChI Key: OIEJQAUQQUROJN-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Anti-Candida Activity

  • Research conducted by Staniszewska et al. (2021) explored the anti-Candida activities of benzoxazole derivatives, including analogues of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone. These compounds showed promising activity against Candida strains, including resistance to azoles and C. glabrata. The study highlights the potential of these compounds in treating fungal infections (Staniszewska et al., 2021).

Synthesis and Characterization Studies

  • A study by Ç. Y. Ataol and Ö. Ekici (2014) focused on the synthesis and characterization of related compounds using various techniques like FTIR, FT-NMR, UV-Visible, and X-ray diffraction. This research contributes to understanding the molecular structure and properties of similar benzoxazole derivatives (Ataol & Ekici, 2014).

Catalysis Research

  • Mosslemin and Movahhed (2012) investigated the use of B(HSO4)3 as an efficient catalyst for synthesizing bis(1H-indol-3-yl)ethanones. This research demonstrates the effectiveness of certain catalysts in synthesizing complex organic compounds, potentially including benzoxazole derivatives (Mosslemin & Movahhed, 2012).

Antimicrobial Activities

  • Nagarapu and Pingili (2014) synthesized a series of novel indole-based compounds with potential antibacterial and antifungal activities. This research highlights the broad application of indole derivatives in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Antituberculosis Studies

  • Chitra et al. (2011) conducted a study on the synthesis of 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis activities. This research showcases the potential of benzoxazole derivatives in treating infectious diseases like tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-22-17-18-13-6-2-4-8-15(13)21-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJQAUQQUROJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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